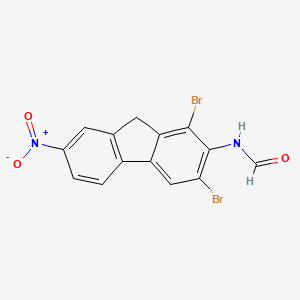
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- is a chemical compound with a molecular weight of 412.0325 daltons . It is a derivative of formamide, which is an amide derived from formic acid. This compound is characterized by the presence of bromine and nitro groups attached to a fluorenyl moiety, making it a unique and potentially useful compound in various scientific fields.
Métodos De Preparación
The synthesis of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves several steps. One common method includes the reaction of 1,3-dibromo-7-nitrofluorene with formamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and ability to form complexes with other molecules. These interactions can lead to various biological effects, including inhibition of certain enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- can be compared with other similar compounds such as:
Formamide, N-(7-nitrofluoren-2-yl)-: Lacks the bromine atoms, which may result in different reactivity and applications.
Dimethylformamide (DMF): A simpler formamide derivative used widely as a solvent in organic synthesis.
The presence of bromine and nitro groups in Formamide, N-(1,3-dibromo-7-nitrofluoren-2-yl)- makes it unique and potentially more reactive compared to its simpler counterparts.
Propiedades
Número CAS |
73728-57-1 |
|---|---|
Fórmula molecular |
C14H8Br2N2O3 |
Peso molecular |
412.03 g/mol |
Nombre IUPAC |
N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H8Br2N2O3/c15-12-5-10-9-2-1-8(18(20)21)3-7(9)4-11(10)13(16)14(12)17-6-19/h1-3,5-6H,4H2,(H,17,19) |
Clave InChI |
NENSBIQXKBXLLS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C(=C31)Br)NC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
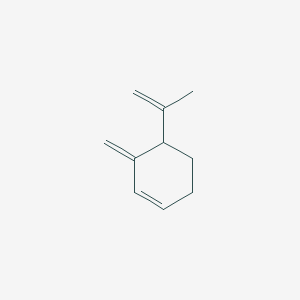
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
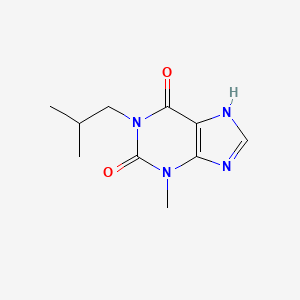
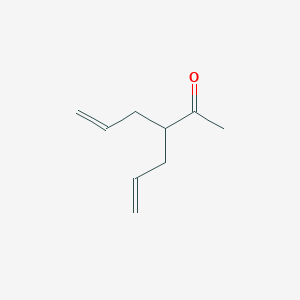
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
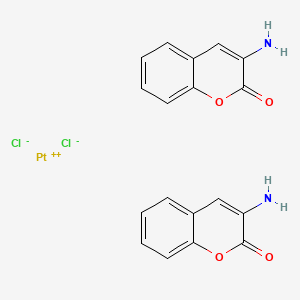
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
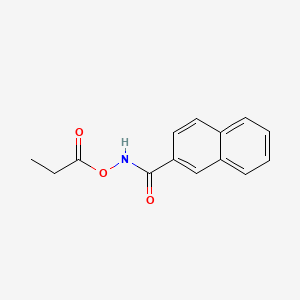
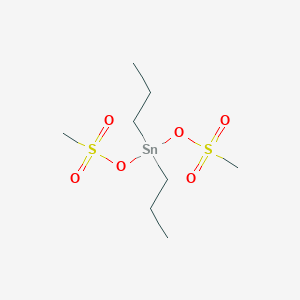
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
